1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the first position, a phenyl group at the third position, and an aldehyde group at the fourth position
Mechanism of Action
Pyrazole Compounds
Pyrazole is an important structural motif found in many biologically and pharmaceutically active compounds . Over the past few years, both pyrazoles and their derivatives have attracted much attention because they possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal and plant growth regulatory . Many pyrazoles are currently being tested and clinically evaluated as potential new drugs .
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the reaction of hydrazones and α-bromo ketones . The title compound, “1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde”, could potentially be synthesized through similar methods .
Structural Characteristics
The crystal structure of a similar compound, “5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined . This structural information might be relevant to the compound “this compound”.
Biochemical Analysis
Biochemical Properties
1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with hydrazines and enaminones in synthetic reactions . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the interacting biomolecules. These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including this compound, can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, these compounds can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific enzymes, altering their activity and thereby affecting the biochemical pathways they regulate . This binding can result in either inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities. Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity, oxidative stress, and disruption of normal cellular functions . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The metabolic pathways involving this compound are crucial for understanding its pharmacokinetics and pharmacodynamics, as well as its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within specific tissues or organs can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions. Another method involves the Vilsmeier-Haack reaction, where a substituted pyrazole is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Ethyl-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
1-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group at the first position.
1-Ethyl-1H-pyrazole-4-carbaldehyde: Lacks the phenyl group at the third position.
3-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the ethyl group at the first position.
Uniqueness: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the ethyl and phenyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPYVUELNKYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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